![molecular formula C12H17BrSe B14494037 [(1-Bromohexan-2-YL)selanyl]benzene CAS No. 63831-74-3](/img/structure/B14494037.png)
[(1-Bromohexan-2-YL)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Bromohexan-2-YL)selanyl]benzene is an organic compound that features a benzene ring substituted with a selanyl group and a bromohexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Bromohexan-2-YL)selanyl]benzene typically involves the following steps:
Formation of the Bromohexyl Chain: The initial step involves the bromination of hexane to form 1-bromohexane.
Formation of the Selanyl Group: The selanyl group can be introduced by reacting a suitable selenium precursor with the bromohexane.
Coupling with Benzene: The final step involves coupling the selanyl-bromohexane with benzene under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Bromohexan-2-YL)selanyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The selanyl group can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, amines, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the selanyl group.
Electrophilic Aromatic Substitution: Substituted benzene derivatives with functional groups like nitro, sulfonyl, or halogen.
Aplicaciones Científicas De Investigación
[(1-Bromohexan-2-YL)selanyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(1-Bromohexan-2-YL)selanyl]benzene involves its interaction with molecular targets through its functional groups. The selanyl group can participate in redox reactions, while the bromohexyl chain can undergo substitution reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
[(1-Bromohexan-2-YL)thio]benzene: Similar structure but with a thio group instead of a selanyl group.
[(1-Bromohexan-2-YL)oxy]benzene: Similar structure but with an oxy group instead of a selanyl group.
[(1-Bromohexan-2-YL)amino]benzene: Similar structure but with an amino group instead of a selanyl group.
Uniqueness
[(1-Bromohexan-2-YL)selanyl]benzene is unique due to the presence of the selanyl group, which imparts distinct chemical properties and reactivity compared to its thio, oxy, and amino analogs. The selanyl group can participate in unique redox reactions and interactions with biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63831-74-3 |
|---|---|
Fórmula molecular |
C12H17BrSe |
Peso molecular |
320.14 g/mol |
Nombre IUPAC |
1-bromohexan-2-ylselanylbenzene |
InChI |
InChI=1S/C12H17BrSe/c1-2-3-7-12(10-13)14-11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7,10H2,1H3 |
Clave InChI |
CLFGMYUBTHUCDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CBr)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)

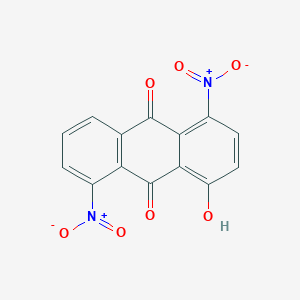
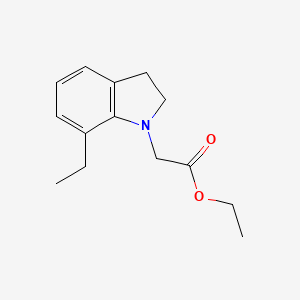
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)

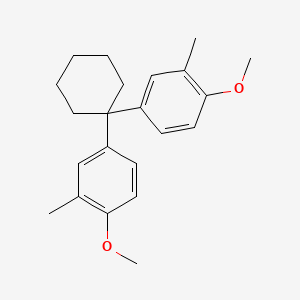
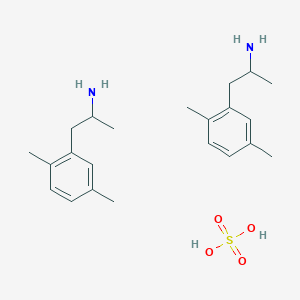

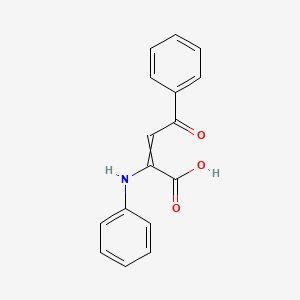
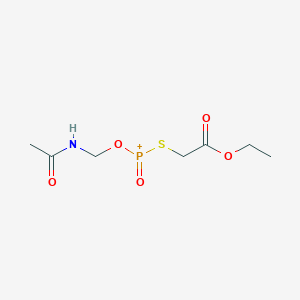
![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)

